6-Allyl-N-(bicyclo[2.2.1]hept-2-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
- Its chemical formula is C23H18N2O3S, and it contains a thiazine ring system.
- The compound exhibits interesting pharmacological properties, making it relevant for scientific research.
6-Allyl-N-(bicyclo[2.2.1]hept-2-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide: is a complex organic compound with a fused bicyclic structure.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories can synthesize this compound using the described routes.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: The compound’s biological activity remains an area of interest. It may exhibit antimicrobial, antitumor, or other pharmacological effects.
Industry: While industrial applications are limited, its potential as a building block for more complex molecules warrants exploration.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets, such as enzymes or receptors.
Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Its fused bicyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other thiazines and sulfonamides.
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H24N2O3S/c1-2-11-25-21-10-9-17(23(26)24-20-13-15-7-8-16(20)12-15)14-19(21)18-5-3-4-6-22(18)29(25,27)28/h2-6,9-10,14-16,20H,1,7-8,11-13H2,(H,24,26) |
InChI Key |
MGDFPEDFUGRTSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3CC4CCC3C4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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